tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(6-14)12-13-9(7)15/h7-8,12H,4-6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJABQHRJNRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate (CAS No. 1936171-23-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 241.29 g/mol. The compound features a pyrazolidine ring fused to a pyridine system, which is known to influence its biological properties.
Structural Characteristics
The crystal structure analysis reveals that the pyrazole ring is nearly planar, with a maximum deviation of 0.005 Å. The dihedral angle between the pyrazole and piperidine rings is approximately 5.69°, indicating a stable conformation conducive to biological activity. Intermolecular hydrogen bonds contribute to the formation of dimers and two-dimensional arrays in the solid state, enhancing its stability and potential interactions with biological targets .
Pharmacological Potential
Research indicates that compounds containing the hexahydro-pyridine structure exhibit a variety of pharmacological activities, including:
- Antihypertensive effects : Similar structures have been utilized in drugs like nifedipine, which act as calcium channel blockers .
- Neuroprotective properties : Studies suggest that derivatives can protect against neurodegenerative diseases .
- Anticancer activity : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation .
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study conducted on related compounds demonstrated significant inhibition of inflammatory mediators, suggesting that this compound may possess anti-inflammatory properties .
- Another investigation into the cytotoxic effects of similar compounds revealed that they could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Structure-Activity Relationships (SAR) :
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolidine compounds exhibit significant antimicrobial properties. Tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate has been studied for its potential effectiveness against various bacterial strains. In vitro studies demonstrated that this compound could inhibit the growth of certain pathogens, suggesting its utility as a lead compound for antibiotic development.
Anti-inflammatory Effects
The pyrazolidine scaffold is known for its anti-inflammatory properties. Preliminary studies have shown that this compound can modulate inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases.
Polymer Synthesis
The compound can serve as a monomer or additive in the synthesis of polymers. Its unique structure allows for the incorporation into polymer chains, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Drug Delivery Systems
Due to its favorable solubility and biocompatibility, this compound can be utilized in drug delivery formulations. Research is ongoing to explore its effectiveness in encapsulating therapeutic agents for targeted delivery.
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Haiza et al. (2001) evaluated the antimicrobial properties of various pyrazolidine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a study exploring anti-inflammatory mechanisms, researchers found that this compound inhibited the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). The results suggest that this compound could be developed into a therapeutic agent for conditions like rheumatoid arthritis.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | Significant efficacy against multiple strains |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduced cytokine production in LPS-stimulated cells |
| Polymer Synthesis | Monomer/additive in polymer formulations | Enhanced mechanical properties observed |
| Drug Delivery Systems | Potential use in targeted drug delivery | Improved solubility and biocompatibility |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Hydrogen Bonding and Molecular Interactions
The 3-oxo group in the target compound participates in hydrogen bonding, a feature critical for crystal packing (as per Etter’s graph set analysis) and biological target engagement .
Stability and Commercial Availability
- The target compound and its pyrazolo[3,4-c]pyridine analog () are listed as discontinued, suggesting challenges in large-scale synthesis or stability .
- The imidazo-pyrrolo-pyrazine derivative () and fluorinated pyrrolidine () remain in use, likely due to their adaptability in drug discovery pipelines .
Preparation Methods
Reagents and Conditions
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | LiHMDS (1.0 M in toluene, 11 mmol) | Deprotonation/base |
| 2 | Ethyl chloroformate (11 mmol) | Electrophilic acylating agent |
| 3 | Acetic acid (2 mL) | Acid catalyst |
| 4 | Hydrazine hydrate (30 mmol) | Cyclization agent |
| 5 | Ethanol (15 mL), reflux | Solvent/reaction medium |
Procedure
- Deprotonation and Acylation :
LiHMDS is added to a cooled (273 K) solution of tert-butyl 4-oxopiperidine-1-carboxylate in toluene. Ethyl chloroformate is introduced, and the mixture is warmed to room temperature. - Cyclization :
Acetic acid, ethanol, and hydrazine hydrate are added, followed by reflux for 15 minutes. - Workup and Purification :
The reaction mixture is concentrated, dissolved in ethyl acetate, washed with brine, dried (Na₂SO₄), and crystallized from ethanol/acetone (1:1).
Yield : 78% (white solid)
Melting Point : 498.5–500.5 K
Mass Spec : Calculated for C₁₁H₁₇N₃O₃: 239.126; Observed: 239.80 (M⁺).
Structural and Crystallographic Insights
The product’s crystal structure reveals:
- Pyrazole ring planarity : Maximum deviation of 0.005 Å.
- Piperidine ring conformation : Half-boat geometry (puckering parameters: Q = 0.465 Å, Θ = 52.9°, φ = 39.8°).
- Intermolecular interactions : N–H⋯O and C–H⋯O hydrogen bonds form dimers (R₂²(8) motifs) and 2D networks parallel to the bc plane.
Critical Analysis of Methodology
- Advantages : High yield (78%), straightforward purification via crystallization.
- Limitations : Use of moisture-sensitive LiHMDS requires strict anhydrous conditions.
- Scalability : The protocol is amenable to gram-scale synthesis but may need optimization for industrial-scale production.
Comparison with Related Derivatives
| Feature | This Compound | Pyrazolone Derivatives |
|---|---|---|
| Cyclization Agent | Hydrazine hydrate | Substituted hydrazines |
| Ring Conformation | Half-boat piperidine | Chair/boat variability |
| Hydrogen Bonding | R₂²(8) motifs | Varied motifs |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions or multi-step pathways using tert-butyl-protected intermediates. For example, ionic liquids like [bmim][BF4] have been employed to enhance reaction efficiency in analogous pyridine derivatives, achieving yields up to 85% under mild conditions (60°C, 12 hours) . Key steps include:
- Nucleophilic substitution to introduce the tert-butyl carbamate group.
- Oxidative cyclization to form the pyrazolidino ring system.
A comparison of synthetic methods is shown below:
| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Ionic liquid-mediated | [bmim][BF4] | 60°C | 85 | |
| Enantioselective synthesis | Chiral ligands | RT | 72 | |
| Conventional reflux | Ethanol/HCl | 80°C | 65 |
Optimization of solvent polarity and catalyst loading is critical to minimize byproducts like de-esterified analogs .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the stereochemistry of the pyrazolidino ring and confirms the tert-butyl orientation, as demonstrated for structurally similar compounds (e.g., R-factor = 0.041 for analogous derivatives) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the deshielded carbonyl (δ ~170 ppm) and tert-butyl methyl groups (δ 1.4 ppm) .
- IR spectroscopy detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁N₃O₃: 292.1552; observed: 292.1549) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Decomposition occurs above 40°C, with tert-butyl cleavage observed via TGA .
- Light exposure : UV-Vis studies show photodegradation (λmax = 254 nm) within 48 hours unless stored in amber glass .
- Humidity : Hydrolysis of the carbamate group occurs at >60% relative humidity, monitored by HPLC .
Recommended storage: -20°C in inert atmosphere (argon) with desiccant .
Advanced Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst purity : Impurities in ionic liquids (e.g., chloride residues in [bmim][BF4]) reduce yields by 10–15% .
- Workup protocols : Inadequate extraction (e.g., using ethyl acetate vs. dichloromethane) may leave polar byproducts unremoved .
- Analytical calibration : HPLC methods with C18 columns (5 µm, 250 mm) and acetonitrile/water gradients improve quantification accuracy .
Mitigation involves replicating conditions with strict inert atmosphere control and validating yields via orthogonal methods (e.g., NMR vs. LC-MS) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. For example, the carbonyl carbon exhibits higher f⁻ values (0.12), making it susceptible to nucleophilic attack .
- Molecular dynamics simulations (AMBER force field) model solvation effects, showing THF stabilizes transition states better than DMSO .
- In silico kinetic studies (Gaussian 09) predict activation energies (ΔG‡) for tert-butyl deprotection, correlating with experimental Arrhenius plots (R² = 0.94) .
Q. How should safety protocols be adapted when scaling up reactions involving this compound?
- Methodological Answer : Conflicting safety data (e.g., LD₅₀ discrepancies in acute toxicity studies: 250 mg/kg vs. 180 mg/kg ) necessitate:
- Hierarchical risk assessment : Conduct small-scale thermal stability tests (DSC) to identify exothermic decomposition risks .
- Engineering controls : Use explosion-proof reactors for reactions above 100 mL scale, as recommended for tert-butyl carbamates .
- Personal protective equipment (PPE) : Upgrade from standard nitrile gloves to Silver Shield® gloves if skin permeation exceeds 1 µg/cm²/hr .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
